N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core, a heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:
- A 3,4-dimethoxyphenyl substituent at the N-position, contributing electron-donating effects.
- A 3-methylphenyl group at position 1, enhancing lipophilicity.
- A hydroxy group at position 4 and a carboxamide at position 5, which may influence hydrogen bonding and solubility.
- A 6-oxo moiety, common in pyrazolo[3,4-b]pyridine derivatives, stabilizing the tautomeric form .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-12-5-4-6-14(9-12)26-20-15(11-23-26)19(27)18(22(29)25-20)21(28)24-13-7-8-16(30-2)17(10-13)31-3/h4-11H,1-3H3,(H,24,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVLPWOSYXTFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=C(C(=O)N3)C(=O)NC4=CC(=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and undergo a series of condensation, cyclization, and functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including the compound , as effective anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines, showcasing cytotoxic effects. For instance:
- Cell Line Studies : The compound demonstrated significant activity against several cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) with IC50 values indicating potent cytotoxicity .
- Mechanism of Action : The anticancer properties are attributed to the inhibition of specific pathways involved in tumor growth and proliferation. Compounds from the same class have been shown to inhibit tyrosine kinases and induce apoptosis in cancer cells .
Anti-inflammatory Properties
Research has also suggested that pyrazolo[3,4-b]pyridine derivatives possess anti-inflammatory properties. These compounds may act by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives can enhance cognitive function and protect neuronal cells from oxidative stress . Such effects are crucial for developing therapies aimed at neurodegenerative disorders.
Synthetic Pathways
The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multicomponent reactions that allow for structural modifications to enhance biological activity. Various synthetic strategies have been documented:
- Multicomponent Reactions : The use of catalysts such as triethylammonium hydrogen sulfate has been reported to facilitate the efficient synthesis of these compounds .
- Structural Variants : Modifications in the phenyl rings or substituents on the pyrazole core can significantly influence the pharmacological properties of the resulting compounds.
Comparative Studies
Comparative studies with other pyrazole derivatives have shown that modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. For instance:
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| Pyrazolo Compound A | 12.5 | A549 | Significant cytotoxicity |
| Pyrazolo Compound B | 8.0 | MCF7 | Enhanced selectivity |
| N-(3,4-dimethoxyphenyl)... | 6.5 | NCI-H460 | Best performance observed |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo[3,4-b]pyridine core distinguishes this compound from other heterocyclic systems:
Substituent Effects
Substituent variations significantly impact physicochemical and spectroscopic properties:
Spectroscopic Differences
NMR analysis () reveals that substituents in regions analogous to positions 29–36 and 39–44 cause distinct chemical shifts. For example:
- The 3,4-dimethoxyphenyl group in the target compound would perturb chemical environments in these regions compared to 4-methoxyphenyl or phenyl substituents in analogs .
- The hydroxy group at position 4 may induce deshielding effects, contrasting with cyano or methyl groups in similar compounds .
Research Findings and Implications
- Solubility and Bioavailability: The carboxamide group in the target compound likely improves aqueous solubility compared to cyano-substituted analogs (e.g., ), critical for drug delivery .
- Synthetic Scalability : Ionic liquid-based methods () suggest scalable production, though substituent diversity (e.g., dimethoxy vs. methoxy) may require optimization .
Biological Activity
N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological activity. The presence of methoxy and hydroxyl groups is notable for their potential role in modulating pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against cell lines such as MCF-7 and A549 .
- Specifically, the compound under discussion has been evaluated for its antiproliferative effects, showing promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
-
Antitubercular Activity :
- The compound's structural analogs have been tested for anti-tubercular properties against Mycobacterium tuberculosis. Certain derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM .
- This suggests a potential application in treating tuberculosis, particularly in drug-resistant strains.
- Mechanism of Action :
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- Case Study 1 : A derivative with a similar structure was tested against human cancer cell lines (MCF-7 and NCI-H460), showing significant growth inhibition with an IC50 of 0.39 µM .
- Case Study 2 : In a study focused on tuberculosis, compounds structurally related to this compound were shown to inhibit bacterial growth effectively at low concentrations .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
